N-{3-[1-(4-methoxybenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{3-[1-(4-Methoxybenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline-based benzenesulfonamide derivative. Its structure features a 4-methoxybenzenesulfonyl group at the pyrazoline N1 position, a 2-methylphenyl substituent at the pyrazoline C5 position, and a methanesulfonamide moiety attached to the phenyl ring at the C3 position. This compound is part of a broader class of sulfonamide derivatives studied for their biological activities, particularly as enzyme inhibitors (e.g., carbonic anhydrase) and cytotoxic agents .
Properties
IUPAC Name |
N-[3-[2-(4-methoxyphenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-17-7-4-5-10-22(17)24-16-23(18-8-6-9-19(15-18)26-33(3,28)29)25-27(24)34(30,31)21-13-11-20(32-2)12-14-21/h4-15,24,26H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFJFGKBFQMYHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)OC)C4=CC(=CC=C4)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(4-methoxybenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Pyrazole Ring Formation
The cyclization of chalcones with hydrazine involves nucleophilic attack by the hydrazine’s amino group on the carbonyl carbon, followed by dehydration and ring closure . This mechanism is critical for forming the 4,5-dihydro-1H-pyrazole structure.
Sulfonation
The methanesulfonamide group is introduced via nucleophilic acyl substitution:
-
A primary or secondary amine reacts with a sulfonyl chloride (e.g., methanesulfonyl chloride) to form the sulfonamide bond.
-
Bases like TEA or DIEA deprotonate the amine, facilitating the reaction .
Substitution Reactions
Halide precursors (e.g., alkyl halides) undergo nucleophilic displacement with sulfonamide derivatives, enabling the introduction of diverse substituents on the aromatic rings .
Analytical Characterization
The compound is characterized using advanced techniques to confirm its structure and purity:
Potential Chemical Reactions
The compound’s functional groups enable participation in several reactions:
4.1 Hydrolysis of Sulfonamide
The sulfonamide group can undergo hydrolysis under acidic or basic conditions to form sulfonic acid derivatives .
4.2 Electrophilic Aromatic Substitution
The aromatic rings (e.g., 2-methylphenyl and 4-methoxybenzenesulfonyl) may react with electrophiles like nitrons or halogens, depending on directing groups .
4.3 Reduction or Oxidation
The pyrazole ring may undergo redox reactions, altering its reactivity. For example, dihydro-pyrazoles can be oxidized to fully unsaturated pyrazoles .
Reaction Conditions
| Reaction Step | Reagents | Solvent | Temperature | Time |
|---|---|---|---|---|
| Pyrazole Formation | Hydrazine hydrate, formic acid | Ethanol/THF | 25–100°C | 2–24 hours |
| Sulfonation | Sulfonyl chloride, TEA/DIEA | DCM/DMF | 20–50°C | 1–24 hours |
| Reduction | Sodium borohydride (NaBH₄) | Methanol/THF | 0–50°C | 1–4 hours |
Scientific Research Applications
Anticancer Activity
Research has indicated that N-{3-[1-(4-methoxybenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Inhibition of Tumor Growth
A study conducted on human breast cancer cells demonstrated that this compound significantly reduced cell viability and induced apoptosis. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It has shown potential in reducing inflammatory markers in vitro and in vivo.
Case Study: Reduction of Inflammatory Cytokines
In an animal model of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential role in treating inflammatory diseases .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes that are crucial in disease progression.
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 15 |
| Lipoxygenase (LOX) | Non-competitive | 20 |
The inhibition of these enzymes suggests that the compound could be beneficial in the management of conditions like arthritis and other inflammatory disorders.
Mechanism of Action
The mechanism of action of N-{3-[1-(4-methoxybenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Trends :
- Electron-Withdrawing Groups (e.g., Cl, F, NO2): Enhance cytotoxicity and enzyme inhibition but reduce solubility .
- Electron-Donating Groups (e.g., OCH3, dimethylamino): Improve solubility and bioavailability but may reduce potency .
Carbonic Anhydrase Inhibition
Cytotoxicity
- Target Compound: IC50 > 50 µM (non-toxic), contrasting sharply with 2-fluorophenyl derivatives (IC50 ~ 12 µM) .
- Triazole-Containing Analogs (e.g., 5-(4-fluorophenyl)-3-triazolyl-pyrazole): Exhibit antifungal activity (MIC = 8 µg/mL), suggesting pyrazole-triazole hybrids may broaden therapeutic utility .
Physicochemical and Pharmacokinetic Profiles
Biological Activity
N-{3-[1-(4-methoxybenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, often referred to by its chemical name or CAS number (851782-50-8), is a compound of interest due to its potential biological activities, particularly as a matrix metalloproteinase (MMP) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H25N3O5S2
- Molecular Weight : 499.6 g/mol
- IUPAC Name : N-[3-[2-(4-methoxyphenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Structural Representation
The compound features a complex structure characterized by a pyrazole core linked to sulfonamide and aromatic groups, which may contribute to its biological activity.
Matrix Metalloproteinase Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibition of MMPs, particularly MMP-1 and MMP-13. These enzymes are critical in extracellular matrix remodeling and are implicated in various pathological conditions, including cancer metastasis and arthritis.
Table 1: Inhibition Potency of Related Compounds
The proposed mechanism of action for this compound involves non-covalent interactions with the active site of MMPs. This interaction inhibits the catalytic activity of these enzymes, thereby preventing the degradation of the extracellular matrix.
Case Studies
In a series of studies examining the therapeutic potential of similar sulfonamide derivatives:
- Study on Cancer Metastasis :
- Arthritis Model :
Bioavailability
The bioavailability of sulfonamide derivatives is generally influenced by their solubility and permeability. Preliminary studies suggest that modifications in the chemical structure could enhance oral bioavailability while maintaining potency against target enzymes.
Safety Profile
Toxicological assessments indicate that while many sulfonamide compounds exhibit low toxicity profiles, detailed studies are necessary for N-{...} to establish safety for potential therapeutic applications.
Q & A
Basic: What methodological steps are critical for optimizing the multi-step synthesis of this compound?
Answer:
The synthesis of this compound involves a multi-step process starting from a 1,5-diarylpyrazole core template, as seen in analogous pyrazole derivatives . Key considerations include:
- Intermediate purification : Use column chromatography or HPLC to isolate intermediates, ensuring minimal side reactions.
- Functional group compatibility : Protect sulfonamide groups during condensation steps to avoid undesired reactivity.
- Analytical validation : Employ , , and high-resolution mass spectrometry (HRMS) at each stage to confirm structural integrity .
- Yield optimization : Adjust reaction stoichiometry (e.g., sulfonyl chloride equivalents) and solvent polarity (e.g., DMF vs. THF) to enhance efficiency .
Basic: How can X-ray crystallography be systematically applied to resolve the molecular structure?
Answer:
X-ray crystallography requires:
- Data collection : Use single crystals grown via vapor diffusion (e.g., methanol/water mixtures). Validate crystal quality with pre-experiment microscopy .
- Structure refinement : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. Monitor refinement metrics (e.g., -factor < 0.06, data-to-parameter ratio > 15) .
- Visualization : Generate ORTEP-3 diagrams to depict thermal ellipsoids and confirm stereochemistry .
- Validation : Cross-check torsion angles and bond lengths against similar pyrazole-sulfonamide structures in the Cambridge Structural Database (CSD) .
Advanced: How should researchers reconcile contradictions between computational docking predictions and experimental binding assays?
Answer:
Discrepancies arise due to force field limitations or solvent effects. Mitigation strategies include:
- Enhanced sampling : Perform molecular dynamics (MD) simulations (e.g., using GROMACS) to account for protein flexibility and solvation .
- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities under physiological conditions .
- Consensus scoring : Compare results from multiple docking software (AutoDock, Glide) to identify robust interaction patterns .
- Post-hoc analysis : Investigate protonation states (e.g., sulfonamide group pKa) using pH-dependent docking studies .
Advanced: What strategies are effective for analyzing non-covalent interactions in the crystal lattice?
Answer:
Focus on:
- Hydrogen bonding : Extract donor-acceptor distances and angles from SHELXL output files. Compare with literature values for sulfonamide-pyrazole systems (typical N–H···O distances: 2.8–3.0 Å) .
- π-π stacking : Use Mercury software to calculate centroid distances (3.5–4.0 Å) and dihedral angles between aromatic rings .
- Van der Waals contacts : Generate Hirshfeld surfaces to map close-packing interactions .
- Complementary techniques : Validate findings with solid-state NMR to probe hydrogen bonding in non-crystalline regions .
Basic: Which spectroscopic techniques are essential for characterizing functional groups and purity?
Answer:
- NMR spectroscopy :
- IR spectroscopy : Detect sulfonamide S=O stretches (1350–1150 cm) and N–H bends (1650–1550 cm) .
- Mass spectrometry : Use HRMS to verify molecular ion peaks and rule out impurities .
Advanced: How can the electronic and steric contributions of sulfonamide groups be evaluated?
Answer:
- Computational modeling : Perform density functional theory (DFT) calculations (B3LYP/6-311+G**) to map electrostatic potential surfaces and quantify charge distribution on sulfonamide oxygens .
- Reactivity studies : Compare hydrolysis rates under acidic/basic conditions with simpler analogs (e.g., 4-methylbenzenesulfonamide) to assess steric hindrance .
- Thermal analysis : Conduct thermogravimetric analysis (TGA) to evaluate decomposition temperatures, correlating stability with substituent effects .
Advanced: What multi-technique approach validates conformational stability in solution vs. solid states?
Answer:
- Solution-state analysis : Use variable-temperature studies to detect rotational barriers in the 2-methylphenyl group .
- Solid-state analysis : Compare X-ray crystal structures with solid-state to assess packing-induced conformational changes .
- Differential scanning calorimetry (DSC) : Identify polymorphic transitions or glass transitions affecting stability .
- Computational MD : Simulate solution-phase dynamics to predict dominant conformers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
